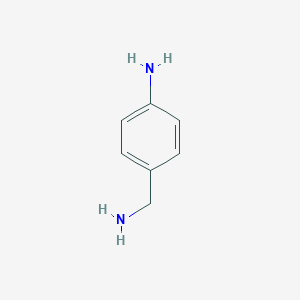

4-Aminobenzylamine

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Betunal se puede sintetizar mediante la oxidación de betulina, un compuesto también derivado de la corteza de abedul. El proceso de oxidación normalmente implica el uso de reactivos como el clorocromato de piridinio (PCC) o el trióxido de cromo (CrO3) en un solvente orgánico como el diclorometano (CH2Cl2). La reacción se lleva a cabo en condiciones controladas para garantizar la formación selectiva de Betunal .

Métodos de Producción Industrial: La producción industrial de Betunal implica la extracción de betulina de la corteza de abedul, seguida de su oxidación. El proceso se amplía utilizando reactores grandes y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El producto final se purifica mediante técnicas de cristalización o cromatografía .

Tipos de Reacciones:

Oxidación: Betunal puede someterse a una oxidación adicional para formar ácido betulínico, un compuesto con actividades biológicas mejoradas.

Reducción: La reducción de Betunal puede producir betulina, el compuesto precursor.

Sustitución: Betunal puede participar en reacciones de sustitución nucleófila, donde el grupo aldehído es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas o neutras.

Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) en condiciones anhidras.

Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas o neutras.

Productos Principales:

Oxidación: Ácido betulínico.

Reducción: Betulina.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado

Aplicaciones Científicas De Investigación

Material Science and Conductive Polymers

Conductive Polymer Synthesis

4-Aminobenzylamine is utilized in the synthesis of conductive polymers, particularly in the creation of nanocomposites. In situ polymerization of aniline and 4-ABA has been reported to yield conductive materials with enhanced properties. These polymers exhibit significant electrical conductivity and are being explored for applications in sensors and electronic devices .

Proton-Conducting Membranes

Research has demonstrated that 4-ABA can be blended with poly(4-styrenesulfonic acid) (PSSA) and phosphoric acid (PA) to create membranes with improved proton conductivity. The incorporation of 4-ABA enhances the thermal stability and mechanical properties of these membranes, making them suitable for fuel cell applications. The membranes achieved proton conductivities of approximately at elevated temperatures under anhydrous conditions .

Biomedical Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-ABA exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The mechanism involves disrupting bacterial membranes, which is critical in combating multidrug-resistant (MDR) bacterial infections .

Cancer Research

Although primarily known for its applications in material science, 4-ABA's structural analogs have been studied for their potential carcinogenic effects. Historical data indicate that occupational exposure to related compounds has been linked to bladder cancer among workers in chemical plants. This underscores the importance of further research into the safety and biological effects of 4-ABA .

Case Study 1: Conductive Polymers

A study conducted on the synthesis of poly(this compound) highlighted its use in electronic applications. The polymer was synthesized through oxidative polymerization, resulting in materials with high conductivity and stability under various environmental conditions. This study emphasizes the versatility of 4-ABA in developing advanced materials for electronics .

Case Study 2: Proton-Conducting Membranes

Research involving the integration of 4-ABA into PSSA matrices revealed significant improvements in membrane performance for fuel cells. The study utilized electrochemical impedance spectroscopy to assess proton conductance, demonstrating that membranes containing 4-ABA exhibited lower moisture absorption and higher thermal stability compared to traditional membranes .

Mecanismo De Acción

Betunal ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Vía Akt: Inhibe la fosforilación de Akt, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis.

Vía MAPK: Suprime la vía de señalización MAPK, afectando el crecimiento y la diferenciación celular.

Vía STAT3: Inhibe la vía STAT3, que está involucrada en la supervivencia celular y la respuesta inmune.

Vía PLCγ1/Ca2+/MMP9: Modula esta vía, jugando un papel clave en la plasticidad vascular y la salud cardiovascular

Compuestos Similares:

Betulina: El precursor de Betunal, también derivado de la corteza de abedul, con actividades biológicas similares.

Ácido betulínico: Una forma oxidada de Betunal con propiedades anticancerígenas mejoradas.

Lupeol: Otro triterpeno pentacíclico con actividades antiinflamatorias y anticancerígenas.

Unicidad de Betunal: Betunal destaca por su capacidad específica de modular múltiples vías de señalización simultáneamente, lo que lo convierte en un compuesto versátil en aplicaciones de investigación y terapéuticas. Su estructura única permite diversas modificaciones químicas, lo que lleva a la síntesis de una amplia gama de derivados bioactivos .

Comparación Con Compuestos Similares

Betulin: The precursor to Betunal, also derived from birch bark, with similar biological activities.

Betulinic Acid: An oxidized form of Betunal with enhanced anti-cancer properties.

Lupeol: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer activities.

Uniqueness of Betunal: Betunal stands out due to its specific ability to modulate multiple signaling pathways simultaneously, making it a versatile compound in both research and therapeutic applications. Its unique structure allows for various chemical modifications, leading to the synthesis of a wide range of bioactive derivatives .

Actividad Biológica

4-Aminobenzylamine (ABA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by an amino group attached to a benzylamine structure. Its chemical formula is , and it can be synthesized through various methods, including the reduction of nitro compounds or through the reaction of benzyl chloride with ammonia. The compound serves as a precursor for numerous derivatives that exhibit enhanced biological activities.

Anticancer Properties

Research has indicated that ABA and its derivatives can act as potential anticancer agents. A study evaluated compounds containing the 4-(aminomethyl)benzamide fragment, which includes ABA as a key component. These compounds were tested against several cancer cell lines, showing significant cytotoxicity. For instance, certain analogues demonstrated over 90% inhibition of epidermal growth factor receptor (EGFR) at low concentrations (10 nM), highlighting their potential as targeted cancer therapies .

Antimicrobial Activity

ABA has also been investigated for its antimicrobial properties. A study reported that ABA derivatives exhibited activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism of action appears to involve disruption of bacterial membranes, leading to cell lysis .

Proton Conductance in Membranes

Another intriguing aspect of ABA is its application in proton-conducting membranes. When blended with phosphoric acid and poly(4-styrenesulfonic acid), ABA enhances proton conductance under anhydrous conditions. This property is crucial for applications in fuel cells where efficient proton transport is necessary .

Case Studies and Research Findings

-

Anticancer Agent Development :

- A series of studies focused on synthesizing ABA derivatives as protein kinase inhibitors, specifically targeting tyrosine kinases involved in cancer progression. The derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

-

Antimicrobial Efficacy :

- In a comparative study, various ABA derivatives were tested against standard bacterial strains. The results indicated that modifications to the amino groups significantly enhanced antimicrobial potency compared to unmodified ABA.

-

Proton-Conducting Membrane Research :

- The development of composite membranes incorporating ABA was characterized using thermogravimetric analysis (TGA) and electrochemical impedance spectroscopy (EIS). These studies demonstrated improved thermal stability and proton conductivity compared to traditional membranes, suggesting potential applications in energy systems .

Data Tables

Propiedades

IUPAC Name |

4-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWYZZPDZZGSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330206 | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-71-8 | |

| Record name | 4-Aminobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.